molecular formula C12H14N2 B1454564 [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine CAS No. 1343813-53-5

[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine

Cat. No.: B1454564
CAS No.: 1343813-53-5
M. Wt: 186.25 g/mol
InChI Key: PAZCJDNLUULVIW-UHFFFAOYSA-N
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Description

[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine: is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. This particular compound features an indole core substituted with a prop-2-en-1-yl group at the nitrogen atom and a methanamine group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core. Subsequent N-alkylation with prop-2-en-1-yl halides and introduction of the methanamine group can be achieved through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl group, converting it to a saturated alkyl chain.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry .

Biology: In biological research, indole derivatives are studied for their potential as neurotransmitter analogs, enzyme inhibitors, and receptor modulators. [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine may be investigated for its interactions with biological targets such as serotonin receptors.

Medicine: Indole derivatives have shown promise in the development of pharmaceuticals for treating various conditions, including cancer, neurological disorders, and infectious diseases. This compound could be explored for its therapeutic potential in these areas.

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals. The unique structural features of this compound make it a valuable intermediate in the synthesis of these products.

Mechanism of Action

The mechanism of action of [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The prop-2-en-1-yl and methanamine groups may enhance binding affinity and selectivity, leading to specific biological effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptamine: A neurotransmitter and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness: [1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-yl group at the nitrogen atom and the methanamine group at the 5-position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .

Properties

IUPAC Name

(1-prop-2-enylindol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-6-14-7-5-11-8-10(9-13)3-4-12(11)14/h2-5,7-8H,1,6,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZCJDNLUULVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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